molecular formula C14H16ClFN4O B565062 D 13223-d4 (Flupirtine Metabolite) CAS No. 1216989-17-1

D 13223-d4 (Flupirtine Metabolite)

Cat. No. B565062
CAS RN: 1216989-17-1
M. Wt: 314.782
InChI Key: SNFKATSAUGOEKK-QZFMBAIXSA-N
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Description

“D 13223-d4 (Flupirtine Metabolite)” is a major active labeled metabolite of Flupirtine . Its molecular formula is C14H12D4ClFN4O and it has a molecular weight of 314.78 .


Molecular Structure Analysis

The molecular structure of “D 13223-d4 (Flupirtine Metabolite)” is represented by the formula C14H12D4ClFN4O .


Physical And Chemical Properties Analysis

“D 13223-d4 (Flupirtine Metabolite)” has a molecular weight of 314.78 .

Scientific Research Applications

Bioequivalence Studies

“D 13223-d4 (Flupirtine Metabolite)” is used in bioequivalence studies . A high-performance liquid chromatography–tandem mass spectrometry method was developed to simultaneously determine the concentrations of flupirtine and its major active metabolite D-13223 in human plasma . This was done to assess the bioequivalence of two flupirtine maleate capsules among healthy male Chinese volunteers under fasting and fed conditions .

Pharmacokinetic Research

“D 13223-d4 (Flupirtine Metabolite)” is used in pharmacokinetic research . The pharmacokinetic metrics of area from time zero to the last measurable concentration (AUC 0-t), area under the plasma concentration–time curve from administration to infinite time (AUC 0-∞), and C max were used for bioequivalence assessment .

Drug Metabolism Studies

“D 13223-d4 (Flupirtine Metabolite)” is used in drug metabolism studies . It was found that D-13223 was formed in vivo and detected in all tissues assessed, with the concentrations being the highest in the liver .

Brain Distribution Research

“D 13223-d4 (Flupirtine Metabolite)” is used in brain distribution research . Flupirtine reached the brain, including the hippocampus and cortex, within 1 h of dosing and persisted at 24 h .

Neonatal Disease Research

“D 13223-d4 (Flupirtine Metabolite)” is used in neonatal disease research . Determining biodistribution, metabolism, and pharmacokinetics of flupirtine will support its potential use in a variety of neonatal diseases .

Nonopioid Analgesic Drug Research

“D 13223-d4 (Flupirtine Metabolite)” is used in nonopioid analgesic drug research . Flupirtine, a nonopioid analgesic drug, is effective in treating neonatal seizures .

properties

IUPAC Name

N-[2-amino-6-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methylamino]pyridin-3-yl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O.ClH/c1-9(20)18-12-6-7-13(19-14(12)16)17-8-10-2-4-11(15)5-3-10;/h2-7H,8H2,1H3,(H,18,20)(H3,16,17,19);1H/i2D,3D,4D,5D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFKATSAUGOEKK-QZFMBAIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CNC2=NC(=C(C=C2)NC(=O)C)N)[2H])[2H])F)[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675653
Record name N-[2-Amino-6-({[4-fluoro(~2~H_4_)phenyl]methyl}amino)pyridin-3-yl]acetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D 13223-d4 (Flupirtine Metabolite)

CAS RN

1216989-17-1
Record name N-[2-Amino-6-({[4-fluoro(~2~H_4_)phenyl]methyl}amino)pyridin-3-yl]acetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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